A939572 vs CAY10566: Human SCD1 Potency and Species Isoform Selectivity
In direct enzymatic activity comparisons, A939572 inhibits human SCD1 (hSCD1) with an IC50 of 37 nM, while CAY10566 demonstrates an IC50 of 26 nM against the same human enzyme [1]. Against murine SCD1 (mSCD1), A939572 achieves sub-4 nM potency (<4 nM) versus 4.5 nM for CAY10566 [1]. Notably, A939572 shows no detectable inhibition of SCD co-enzymes cytochrome b5 and cytochrome b5 reductase, confirming direct SCD1 binding specificity, whereas CAY10566 exhibits measurable cross-reactivity with SCD2 (IC50 = 250 nM), representing a 62.5-fold selectivity window for SCD1 over SCD2 [1].
| Evidence Dimension | hSCD1 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 37 nM (hSCD1) |
| Comparator Or Baseline | CAY10566: 26 nM (hSCD1) |
| Quantified Difference | A939572: 37 nM; CAY10566: 26 nM (both low nanomolar range; CAY10566 ~1.4× more potent on hSCD1) |
| Conditions | Cell-free enzymatic assay; human SCD1 |
Why This Matters
For studies requiring SCD1-specific inhibition without SCD2 confounding effects, A939572 offers cleaner target specificity, while CAY10566's SCD2 cross-reactivity may confound interpretation of SCD1-dependent phenotypes.
- [1] Xin Z, Zhao H, Serby MD, et al. Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. Bioorg Med Chem Lett. 2008;18(15):4298-4302. View Source
